molecular formula C11H15N3O B13171764 2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde

2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13171764
M. Wt: 205.26 g/mol
InChI Key: NEKISQSTAUDWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with an azetidine moiety, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with azetidine intermediates. One common method includes the condensation of 3-ethyl-3-methylazetidine with pyrimidine-5-carbaldehyde under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of advanced techniques such as microwave irradiation and solvent-free conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde is unique due to its specific azetidine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-(3-ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-3-11(2)7-14(8-11)10-12-4-9(6-15)5-13-10/h4-6H,3,7-8H2,1-2H3

InChI Key

NEKISQSTAUDWRK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)C2=NC=C(C=N2)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.